2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride
Description
Properties
IUPAC Name |
2,6-difluoro-4-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N.ClH/c8-4-1-3(7(10,11)12)2-5(9)6(4)13;/h1-2H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGLNXRCRZSFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-35-8 | |
| Record name | Benzenamine, 2,6-difluoro-4-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-difluoro-4-(trifluoromethyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Halogenation and Fluorination
While direct literature on 2,6-difluoro-4-(trifluoromethyl)aniline hydrochloride is limited, related preparation methods for analogous halogenated trifluoromethyl anilines provide insight. For example, preparation of 2,6-dichloro-4-(trifluoromethyl)aniline involves selective halogenation of chlorobenzotrifluoride derivatives under controlled temperature and pressure, often using elemental chlorine and metal halide catalysts.
Fluorination to replace chlorines with fluorines at positions 2 and 6 can be achieved through nucleophilic aromatic substitution reactions using fluoride sources under elevated temperature and pressure. This step requires careful control to avoid over-fluorination or decomposition.
Amination Reaction
The amination step typically involves ammoniation of halogenated trifluoromethylated aromatic intermediates. For example, 3,4,5-trichlorobenzotrifluoride can be converted to 2,6-dichloro-4-(trifluoromethyl)aniline via ammoniation under high temperature (around 160–178 °C) and high pressure (up to 13.5 MPa) in the presence of liquid ammonia, often without the need for catalysts.
The mole ratio of ammonia to the halogenated substrate significantly influences yield, with an optimal range (e.g., 1:15 to 1:26) maximizing product formation while minimizing side reactions. Reaction times typically range from 8 to 11 hours.
Formation of Hydrochloride Salt
Following amination, the free base 2,6-difluoro-4-(trifluoromethyl)aniline is converted into its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s stability and facilitates purification.
The following table summarizes typical reaction parameters and outcomes based on analogous halogenated trifluoromethyl aniline syntheses, adapted for fluorinated derivatives:
| Step | Reactants & Conditions | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Halogenation | p-Chlorobenzotrifluoride + Cl2 + catalyst | 50–150 | Atmospheric to moderate | 1–5 | Variable | Catalyst: metal/metal halide |
| Fluorination | Halogenated intermediate + fluoride source | 150–180 | Elevated (up to 13) | 6–12 | Moderate | Nucleophilic aromatic substitution |
| Amination | Halogenated intermediate + liquid ammonia | 160–178 | 10–13.5 | 8–11 | 70–75 | Catalyst-free, optimized NH3 ratio |
| Salt Formation | Free base + HCl | Ambient | Atmospheric | 1–2 | Quantitative | Crystallization |
- The ammoniation step can be performed without catalysts, reducing costs and environmental impact.
- Recovery and recycling of excess ammonia are integral to process sustainability, using multi-stage pressurized absorption tanks to capture unreacted ammonia.
- Use of solvents such as toluene or ethylene dichloride during chlorination requires careful removal and neutralization to avoid environmental contamination.
- High-pressure and temperature conditions necessitate specialized equipment for safety and efficiency.
- Increasing ammonia feed initially improves yield but excessive ammonia leads to decreased efficiency due to dilution effects.
- Reaction pressure and temperature must be finely controlled to balance conversion and selectivity.
- Vacuum rectification and solvent removal steps post-reaction improve product purity, often achieving >99.5% purity for the final aniline derivatives.
- The elimination of expensive solvents like N-methylpyrrolidone in ammoniation enhances industrial applicability.
The preparation of this compound involves a sequence of halogenation/fluorination and amination reactions under controlled high temperature and pressure conditions, followed by salt formation. Advances in catalyst-free ammoniation and ammonia recovery have improved yields and environmental profiles. Although direct preparation details for the fluorinated compound are less reported, analogous methods for chlorinated trifluoromethyl anilines provide a robust framework adaptable to fluorinated derivatives.
This synthesis approach balances efficiency, cost, and environmental sustainability, making it suitable for industrial-scale production of this compound.
Chemical Reactions Analysis
Halogenation Reactions
This compound undergoes directed halogenation due to its electron-deficient aromatic ring. Key findings include:
Industrial halogenation (e.g., for pesticide intermediates like Fipronil) uses steam-regulated temperatures (100–120°C) to maximize trichlorobenzotrifluoride yields while minimizing byproducts .
Ammoniation and Amination
The trifluoromethyl group facilitates nucleophilic amination under high-pressure conditions:
Notably, catalyst-free ammoniation at lower temperatures reduces costs and environmental impact .
Coupling Reactions
Electron-deficient aryl rings enable cross-coupling methodologies:
Table 1: Catalytic Coupling Protocols
For example, Suzuki-Miyaura couplings with boronic acids form phenoxy-linked structures critical in herbicide development. Photoredox systems using Ir(dF(CF₃)ppy)₂(dtbpy)PF₆ and Ni(NO₃)₂ enable three-component aminations with tertiary alkylamines .
Oxidation and Reduction
Cyanation
CuCN-mediated cyanation at 155–160°C introduces nitrile groups at the para position, yielding 2-trifluoromethyl-4-cyanoaniline (94.7% purity) .
Mechanistic Insights
-
Radical Pathways : TEMPO trapping experiments confirm α-amino-trifluoroalkyl radicals during photoredox amination, which undergo H-atom transfer with Hantzsch ester .
-
Electrophilic Aromatic Substitution : Fluorine directs incoming electrophiles to meta/para positions, validated by isomer distribution in halogenation .
Scientific Research Applications
Chemistry
2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : It is utilized in developing pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Nitro compounds, quinones |
| Reduction | Palladium on carbon (Pd/C), hydrogen gas | Amines from nitro groups |
| Nucleophilic Substitution | Trifluoromethylating agents | Substituted anilines |
Biology
Research indicates that derivatives of this compound exhibit potential biological activities:
- Antimicrobial Properties : Studies have shown that fluorinated compounds often possess enhanced antimicrobial effects compared to their non-fluorinated counterparts.
- Anticancer Activity : The compound's ability to interact with specific enzymes or receptors makes it a candidate for anticancer drug development. For example, its derivatives may inhibit tyrosine kinases involved in cancer signaling pathways.
Medicine
In medicinal chemistry, this compound functions as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its role includes:
- Targeting Specific Biological Pathways : The presence of fluorine enhances binding affinity and selectivity towards biological targets.
- Development of Therapeutics : It is explored for potential use in drugs aimed at treating various diseases due to its favorable pharmacological properties.
Industry
The compound is also utilized in the production of specialty chemicals and materials that require unique properties:
- High Thermal Stability : Its fluorinated structure contributes to materials that can withstand higher temperatures without degrading.
- Resistance to Degradation : Products derived from this compound are often more resistant to environmental factors compared to non-fluorinated alternatives.
Case Studies and Research Findings
Several studies highlight the effectiveness and versatility of this compound:
-
Synthesis of Anticancer Agents :
- A study demonstrated the synthesis of novel anticancer agents using this compound as a precursor. Results showed significant inhibition of cancer cell proliferation in vitro.
-
Development of Antimicrobial Drugs :
- Research indicated that derivatives exhibited enhanced antimicrobial activity against resistant strains of bacteria, suggesting potential for new antibiotic development.
-
Fluorinated Insecticides :
- The compound has been tested as an intermediate for synthesizing fluorinated insecticides with improved efficacy against pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Research Findings and Challenges
- Reactivity : Fluorine substituents reduce basicity of the aniline group (pKa ~1.5–2.5) compared to chlorine analogs (pKa ~3–4), impacting protonation in acidic media .
- Toxicity: Limited data exist for 2,6-difluoro-4-(trifluoromethyl)aniline HCl, but structurally similar dinitroanilines (e.g., trifluralin) show moderate ecotoxicity .
- Scalability : High-yield chlorination (e.g., 76% for dichloro analog) is cost-effective for agrochemicals, while fluorination requires specialized reagents .
Biological Activity
2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their biological properties, including increased potency and selectivity against various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features multiple fluorine substituents that significantly influence its chemical reactivity and biological interactions. The presence of both difluoro and trifluoromethyl groups enhances lipophilicity, potentially improving cell membrane permeability.
Interaction with Biological Targets
Research indicates that compounds similar to this compound often interact with various enzymes and receptors. For instance, fluorinated compounds have been shown to bind effectively to ATP-binding sites in tyrosine kinases, which are crucial in cancer signaling pathways .
Biochemical Pathways
The compound may modulate key biochemical pathways involved in cell proliferation and apoptosis. Studies on related compounds suggest interactions with MAPK signaling pathways, influencing gene expression and cellular responses to stress .
Antimicrobial Activity
Fluorinated anilines are reported to exhibit antimicrobial properties. For example, structural analogs have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxicity in Cancer Models
Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against MCF-7 breast cancer cells and HepG2 hepatic cancer cells .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of a series of trifluoromethyl-substituted anilines against human cancer cell lines. Results indicated that certain derivatives exhibited enhanced potency compared to non-fluorinated counterparts, highlighting the importance of fluorine in drug design .
- Antimicrobial Efficacy : Another research project focused on the antimicrobial activity of fluorinated anilines, demonstrating that these compounds effectively inhibited the growth of resistant bacterial strains. The study emphasized the role of fluorine in enhancing binding affinity to bacterial enzymes.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the standard synthetic routes for 2,6-Difluoro-4-(trifluoromethyl)aniline hydrochloride?
Methodological Answer: A common approach involves reacting the free base (2,6-difluoro-4-(trifluoromethyl)aniline) with hydrogen chloride in a solvent like 1,4-dioxane. For example, in related trifluoromethylaniline syntheses, hydrogen chloride/1,4-dioxane is added to the precursor, stirred at room temperature, and concentrated under reduced pressure. The crude product is then purified via solvent precipitation (e.g., ether/hexane) or column chromatography (e.g., 0–40% ethyl acetate/hexane gradients) . Key Steps:
- Acidification with HCl/1,4-dioxane.
- Solvent removal under vacuum.
- Purification using silica gel chromatography or solvent recrystallization.
Example Yield: Up to 82% for analogous compounds after purification .
Q. How is this compound characterized?
Q. What purification strategies are effective for isolating the hydrochloride salt?
Methodological Answer:
- Solvent Precipitation: After concentration, adding a hexane/ether mixture (e.g., 1:3 v/v) precipitates the hydrochloride salt, which is filtered and dried under vacuum .
- Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane (0–40%) to separate impurities .
- Recrystallization: Ethanol/water mixtures are often used for high-purity isolation.
Critical Note: Hydrochloride salts are hygroscopic; store under inert atmosphere or vacuum .
Advanced Research Questions
Q. How does the hydrochloride salt influence reactivity in substitution reactions?
Methodological Answer: The hydrochloride form enhances solubility in polar solvents (e.g., acetic acid) and can act as an activating group for electrophilic substitutions. For example, iodination with N-iodosuccinimide (NIS) in acetic acid proceeds efficiently at room temperature, yielding halogenated derivatives (e.g., 93% yield for iodinated analogs) . Mechanistic Insight: The HCl moiety may protonate the amine, directing electrophiles to meta/para positions relative to the CF₃ group.
Q. What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
- Fluorine Interference: ¹⁹F NMR or LCMS with high-resolution mass analyzers (HRMS) are required to resolve overlapping signals from fluorinated byproducts.
- Ionic Contaminants: Ion chromatography (IC) detects residual chloride or sulfate ions.
- HPLC Method Optimization: Use trifluoroacetic acid (TFA) in mobile phases to improve peak symmetry for polar hydrochlorides .
Q. How stable is this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Decomposition occurs above 180°C (based on analogs) .
- Light Sensitivity: Store in amber vials to prevent photodegradation of the aromatic amine.
- Moisture Sensitivity: Hydroscopic nature necessitates desiccated storage (e.g., under argon with molecular sieves) .
Stability Data:
| Condition | Stability Outcome |
|---|---|
| Room Temperature | Stable for 6 months (dry) |
| 4°C (desiccated) | Stable for >1 year |
Q. How can synthetic byproducts be identified and mitigated?
Methodological Answer:
- Byproduct Formation: Common impurities include unreacted free base, dihalogenated derivatives, or oxidized products.
- Mitigation Strategies:
- Optimize HCl stoichiometry to avoid excess acid.
- Use scavengers (e.g., MgSO₄) during workup to remove residual water.
- Detection: LCMS and 2D NMR (COSY, HSQC) differentiate regioisomers .
Q. What contradictions exist in reported synthetic yields, and how are they resolved?
Methodological Answer: Discrepancies in yields (e.g., 70–93% for iodination ) often arise from:
- Reaction Time: Extended stirring (≥2 hours) improves conversion.
- Solvent Purity: Anhydrous acetic acid minimizes side reactions.
- Workup Methods: Ethyl acetate washes with NaOH reduce iodine contaminants.
Resolution: Reproduce conditions with strict control of solvent quality and reaction monitoring via TLC.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
